2-(4-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole
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Overview
Description
2-(4-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a 4-chlorobenzyl group, a 3-chloro-1H-1,2,4-triazol-1-yl group, and an adamantyl group
Preparation Methods
The synthesis of 2-(4-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole involves several steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under appropriate conditions.
Introduction of the 4-chlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 3-chloro-1H-1,2,4-triazol-1-yl group: This can be done by reacting the intermediate with 3-chloro-1H-1,2,4-triazole in the presence of a suitable catalyst.
Incorporation of the adamantyl group: This step involves the reaction of the intermediate with adamantyl bromide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and triazole moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interact with cellular receptors and signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
2-(4-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(4-Chlorobenzyl)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol: This compound has a similar structure but differs in the presence of a butan-2-ol moiety instead of the oxadiazole ring.
1-(4-Chlorobenzyl)-1-(1H-1,2,4-triazol-1-yl)pinacolone: This compound is another analog with a pinacolone group instead of the adamantyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21Cl2N5O |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[3-(3-chloro-1,2,4-triazol-1-yl)-1-adamantyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H21Cl2N5O/c22-16-3-1-13(2-4-16)6-17-25-26-18(29-17)20-7-14-5-15(8-20)10-21(9-14,11-20)28-12-24-19(23)27-28/h1-4,12,14-15H,5-11H2 |
InChI Key |
BJHFNMWHBIGSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C5=NN=C(O5)CC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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